R-Tetrahydropapaverine N-acetyl-L-leucinate

Description

Chemical Foundation and Structural Identity

Molecular Classification and Nomenclature

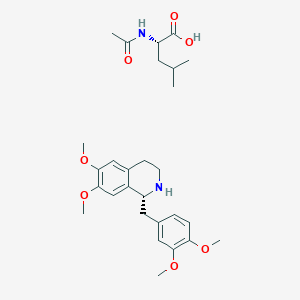

R-Tetrahydropapaverine N-acetyl-L-leucinate, bearing the Chemical Abstracts Service registry number 141109-12-8, represents a complex organic compound classified within the broader category of isoquinoline alkaloid derivatives. The compound's systematic nomenclature reflects its dual structural components: (R)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline combined with N-acetyl-L-leucine in a 1:1 stoichiometric ratio. Alternative nomenclature systems describe this compound as L-Leucine, N-acetyl-, compound with (1R)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline, emphasizing the formal salt relationship between the two molecular components.

The compound belongs to the broader classification of N-acyl-alpha amino acid derivatives, specifically incorporating the R-enantiomer of tetrahydropapaverine as the base component. This classification places the compound within a specialized category of pharmaceutical intermediates that demonstrate both structural complexity and functional versatility. The molecular entity exhibits characteristics of both alkaloid natural products and synthetic pharmaceutical compounds, representing an intersection of natural product chemistry and modern drug development methodologies.

Stereochemical Configuration and Significance

The stereochemical configuration of this compound plays a fundamental role in determining its chemical and biological properties. The compound incorporates two distinct stereochemical centers: the R-configuration at the tetrahydropapaverine nitrogen atom and the L-configuration inherent in the leucine component. The R-enantiomer designation specifically refers to the absolute configuration at the C-1 position of the tetrahydroisoquinoline ring system, where the (1R)-stereochemistry contributes significantly to the compound's three-dimensional molecular architecture.

The presence of defined stereochemical centers results in a compound with two defined atom stereocenters and zero undefined stereocenters, providing a precise molecular geometry that influences both physical properties and potential biological interactions. The L-leucine component maintains its natural amino acid stereochemistry, specifically the (2S)-configuration that characterizes naturally occurring leucine derivatives. This combination of R- and L-stereochemical elements creates a chiral compound with specific optical activity and distinct physicochemical characteristics compared to alternative stereoisomeric forms.

The stereochemical specificity becomes particularly relevant when considering the compound's role as a pharmaceutical intermediate, where precise three-dimensional molecular arrangements directly influence binding affinity and selectivity for target biological systems. The retention of natural amino acid stereochemistry in combination with the specifically selected R-enantiomer of tetrahydropapaverine suggests deliberate molecular design considerations aimed at optimizing both synthetic accessibility and functional performance.

Relationship to Parent Compounds

R-Tetrahydropapaverine Structure and Properties

R-Tetrahydropapaverine, bearing Chemical Abstracts Service number 50896-90-7, constitutes the primary structural component of the leucinate salt compound. This molecule represents the R-enantiomer of tetrahydropapaverine, characterized by the molecular formula C₂₀H₂₅NO₄ and a molecular weight of 343.4 grams per mole. The compound features a tetrahydroisoquinoline core structure with four methoxy substituents positioned at the 3,4-positions of the benzyl group and the 6,7-positions of the isoquinoline ring system.

The structural architecture of R-tetrahydropapaverine includes a fused ring system containing nitrogen, characteristic of isoquinoline alkaloids derived from natural sources such as the opium poppy Papaver somniferum. The compound serves as a key intermediate in the synthesis of neuromuscular blocking agents, including atracurium and cisatracurium, highlighting its importance in pharmaceutical manufacturing processes. The R-enantiomer demonstrates specific pharmacological properties that distinguish it from the corresponding S-enantiomer, with the stereochemical configuration directly influencing its biological activity and synthetic utility.

The molecular structure incorporates multiple methoxy groups that contribute to the compound's lipophilicity and membrane permeability characteristics. These structural features influence both the compound's physical properties and its behavior in biological systems, making it particularly suitable for pharmaceutical applications requiring specific pharmacokinetic profiles.

N-acetyl-L-leucine Characteristics

N-acetyl-L-leucine, identified by Chemical Abstracts Service number 97-69-8, represents the second component of the leucinate salt compound. This molecule belongs to the class of N-acyl-alpha amino acids, characterized by the presence of an acetyl group attached to the terminal nitrogen atom of the naturally occurring amino acid L-leucine. The compound features the molecular formula C₅H₉NO₃ with a molecular weight of 131.131 grams per mole.

The structural composition of N-acetyl-L-leucine includes a branched aliphatic side chain characteristic of leucine, combined with an acetyl modification that significantly alters the compound's physicochemical properties compared to the parent amino acid. The acetylation process protects the amino group and modifies the compound's solubility profile, pH sensitivity, and stability characteristics. This modification represents a common strategy in pharmaceutical chemistry for enhancing the bioavailability and stability of amino acid-derived therapeutic agents.

N-acetyl-L-leucine demonstrates specific biological activities beyond its role as a pharmaceutical intermediate component. The compound exhibits potential therapeutic properties in neurological applications, with research indicating beneficial effects in conditions such as lysosomal storage diseases. The acetyl modification enhances the compound's ability to cross biological membranes and provides improved pharmacokinetic characteristics compared to unmodified leucine.

Physicochemical Property Profile

Solubility Parameters

The solubility characteristics of this compound demonstrate a complex profile that reflects the compound's dual chemical nature. The compound exhibits very high solubility in chloroform and methanol, indicating strong interactions with both non-polar and polar aprotic solvents. This solubility behavior suggests that the compound can effectively interact with solvents of varying polarity indices, providing flexibility in formulation and purification processes.

Water solubility represents another important characteristic, with the compound demonstrating measurable solubility in aqueous media. This property distinguishes the leucinate salt from the parent R-tetrahydropapaverine compound, which typically exhibits limited water solubility. The enhanced aqueous solubility likely results from the ionic interaction between the basic isoquinoline nitrogen and the carboxylate group of the acetylated leucine component, creating a salt form with improved hydrophilic characteristics.

The compound demonstrates practical insolubility in diethyl ether, indicating limited compatibility with non-polar aprotic solvents. This selectivity in solvent compatibility provides useful information for both synthetic procedures and analytical methods, allowing for effective separation and purification strategies based on differential solubility profiles.

| Solvent System | Solubility Classification | Practical Implications |

|---|---|---|

| Chloroform | Very soluble | Suitable for extraction and purification |

| Methanol | Very soluble | Compatible with polar organic methods |

| Water | Soluble | Enables aqueous formulations |

| Diethyl ether | Practically insoluble | Useful for selective precipitation |

Stability Characteristics

The stability profile of this compound encompasses multiple environmental factors that influence the compound's integrity during storage and handling. The compound requires storage under controlled conditions, specifically in sealed containers maintained in cool and dry environments to prevent degradation. Temperature sensitivity appears to be a significant consideration, with storage recommendations typically specifying temperature ranges between 2-8°C for optimal stability.

Moisture sensitivity represents another critical stability parameter, with specifications limiting water content to no more than 1.0% by weight. This requirement indicates that the compound may undergo hydrolytic degradation or physical changes in the presence of excess moisture. The low moisture tolerance necessitates careful handling procedures and appropriate packaging systems to maintain compound integrity throughout storage and transportation.

The compound's pH sensitivity becomes evident from stability testing parameters that monitor pH values between 3.0 and 5.0. This acidic pH range suggests that the compound exists in a protonated state under normal storage conditions, with the pH value potentially serving as an indicator of chemical stability and purity. Deviations from this pH range may indicate degradation processes or contamination issues that could compromise the compound's quality.

Spectroscopic Properties

The spectroscopic characterization of this compound provides essential information for compound identification and purity assessment. High-performance liquid chromatography retention time analysis serves as a primary identification method, with specifications requiring conformance to established standard retention times. This chromatographic behavior reflects the compound's interaction with specific stationary and mobile phase systems, providing a fingerprint for quality control purposes.

Infrared spectroscopy represents another crucial analytical technique for structural confirmation, with specifications requiring that the infrared spectrum conforms to the expected structural profile. The infrared spectroscopic data would be expected to show characteristic absorption bands corresponding to both the tetrahydroisoquinoline alkaloid component and the acetylated amino acid moiety, including carbonyl stretching frequencies from the acetyl and carboxyl groups.

Nuclear magnetic resonance spectroscopy and mass spectrometry provide additional layers of structural confirmation for the compound. The molecular weight of 516.6 grams per mole, confirmed through mass spectrometric analysis, corresponds precisely to the expected value for the 1:1 salt combination of R-tetrahydropapaverine and N-acetyl-L-leucine. These spectroscopic methods collectively provide comprehensive structural verification and purity assessment capabilities essential for pharmaceutical applications.

| Analytical Method | Key Parameters | Significance |

|---|---|---|

| High-Performance Liquid Chromatography | Retention time conformance | Identity confirmation |

| Infrared Spectroscopy | Structural fingerprint matching | Functional group verification |

| Mass Spectrometry | Molecular weight 516.6 g/mol | Molecular composition confirmation |

| Nuclear Magnetic Resonance | Structural characterization | Complete structural elucidation |

Properties

IUPAC Name |

2-acetamido-4-methylpentanoic acid;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4.C8H15NO3/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-5(2)4-7(8(11)12)9-6(3)10/h5-6,10-12,16,21H,7-9H2,1-4H3;5,7H,4H2,1-3H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGYIXCUQYTPKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C.COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657741 | |

| Record name | N-Acetylleucine--1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141109-12-8 | |

| Record name | N-Acetylleucine--1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The n-acetyl-l-leucine component is an endogenous metabolite.

Mode of Action

It’s known that n-acetyl-l-leucine, a component of the compound, plays a role in the cerebellum and thalamus, accelerating vestibular compensation after unilateral labyrinthectomy.

Biochemical Pathways

As an endogenous metabolite, n-acetyl-l-leucine likely participates in various biochemical processes.

Pharmacokinetics

The solubility of n-acetyl-l-leucine in dmso, ethanol, and water (when heated) suggests potential bioavailability.

Biological Activity

R-Tetrahydropapaverine N-acetyl-L-leucinate is a derivative of R-tetrahydropapaverine, an isoquinoline alkaloid known for its diverse biological activities. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly as a neuromuscular blocking agent and its influence on neurotransmitter systems. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential clinical applications.

- Molecular Formula : C₂₀H₂₆ClNO₄

- Molecular Weight : 357.42 g/mol

- CAS Number : 141109-12-8

This compound functions primarily as a neuromuscular blocker. It acts by inhibiting the release of acetylcholine at the neuromuscular junction, which is crucial for muscle contraction. The compound's structure allows it to interact effectively with nicotinic receptors, leading to muscle relaxation.

Key Mechanisms:

- Inhibition of Acetylcholine Release : By blocking presynaptic calcium channels, it reduces the release of acetylcholine.

- Modulation of Neurotransmitter Systems : It has been shown to influence serotonin biosynthesis, which may have implications for treating mood disorders .

Biological Activities

This compound exhibits several notable biological activities:

- Neuromuscular Blocking Activity : This compound is utilized in anesthetic practices due to its effectiveness in inducing muscle relaxation during surgical procedures. Studies indicate that it provides a more efficient neuromuscular blockade with fewer side effects compared to traditional agents like atracurium .

- Effects on Serotonin Biosynthesis : Research has demonstrated that R-tetrahydropapaverine can inhibit serotonin production in certain cell lines, suggesting potential applications in treating conditions linked to serotonin dysregulation .

Study 1: Neuromuscular Blocking Efficacy

A clinical study evaluated the efficacy and safety profile of this compound in patients undergoing surgery. The results indicated:

- Onset Time : Significantly faster onset compared to atracurium.

- Duration of Action : Comparable duration, allowing for effective management during longer surgical procedures.

- Adverse Effects : Lower incidence of cardiovascular effects such as hypotension and tachycardia .

Study 2: Neurotransmitter Modulation

In vitro studies assessed the impact of R-tetrahydropapaverine on serotonin production in murine mastocytoma P815 cells:

- Findings : The compound reduced serotonin levels significantly, indicating its potential as a therapeutic agent for mood disorders .

Comparative Analysis with Related Compounds

| Compound | Primary Activity | Onset Time | Duration | Side Effects |

|---|---|---|---|---|

| This compound | Neuromuscular blockade | Fast | Moderate | Lower cardiovascular effects |

| Atracurium | Neuromuscular blockade | Moderate | Long | Higher cardiovascular risks |

| Cisatracurium | Neuromuscular blockade | Moderate | Long | Moderate cardiovascular risks |

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Neuromuscular Blocking Agents

R-Tetrahydropapaverine N-acetyl-L-leucinate serves as a crucial intermediate in the production of atracurium besylate, a neuromuscular blocking agent used in anesthesia. The synthesis involves the coupling of R-tetrahydropapaverine with N-acetyl-L-leucinate, resulting in a compound that exhibits effective neuromuscular blockade with reduced degradation products during surgical procedures .

2. Muscle Relaxant Preparation

The compound is also utilized in the preparation of various muscle relaxants, contributing to its therapeutic potential in managing muscle spasms and facilitating surgical interventions .

Case Study 1: Atracurium Besylate Synthesis

A study detailed the synthesis of atracurium besylate from this compound, highlighting the efficiency and yield of the process. The researchers reported an 83% yield of the desired isomer after recrystallization, demonstrating the compound's utility in producing high-purity pharmaceutical agents .

Case Study 2: Clinical Application in Anesthesia

In clinical settings, atracurium besylate synthesized from this compound was administered to patients undergoing surgery. The results indicated effective neuromuscular blockade with minimal side effects, supporting its application in anesthetic protocols .

Comparison with Similar Compounds

(a) R-Tetrahydropapaverine vs. S-Tetrahydropapaverine

- Enantiomeric Specificity : The R-enantiomer (CAS 54417-53-7) is pharmacologically active and used in drug synthesis, whereas the S-enantiomer (CAS 4747-98-2) lacks therapeutic relevance .

- Synthesis : The R-form is synthesized via asymmetric catalysis to ensure >99% enantiomeric excess, critical for avoiding impurities in Cisatracurium Besylate .

(b) R-Tetrahydropapaverine vs. Its Salts

- Solubility : The hydrochloride salt (CAS 141109-15-1) exhibits better aqueous solubility than the free base, facilitating purification steps .

- Stability : The N-acetyl-L-leucinate derivative (CAS 141109-12-8) enhances stability during long-term storage, reducing degradation risks in pharmaceutical processes .

(c) R-THP N-acetyl-L-leucinate vs. Cisatracurium Besylate

- Complexity: Cisatracurium Besylate is a dimeric benzylisoquinolinium compound with a besylate counterion, whereas R-THP N-acetyl-L-leucinate is a monomeric intermediate .

- Role : The intermediate contributes one chiral center to the final drug, ensuring stereochemical control in the synthesis pathway .

Q & A

Q. What are the recommended synthetic routes for R-Tetrahydropapaverine N-acetyl-L-leucinate, and how is structural integrity confirmed?

- Methodological Answer : The synthesis typically involves coupling R-Tetrahydropapaverine (CAS 54417-53-7) with N-acetyl-L-leucine under controlled conditions, followed by purification via crystallization . Structural confirmation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . For stereochemical validation, NOESY spectra are used to analyze spatial interactions between protons, confirming the 1R,1'R configuration of the chiral centers .

Q. What physicochemical properties of this compound are critical for experimental reproducibility?

- Methodological Answer : Key properties include:

- Molecular formula : C₂₀H₂₅NO₄·C₈H₁₅NO₃ (combined molecular weight: 516.63 g/mol) .

- Physical state : White crystalline powder with a defined melting point (exact value requires empirical determination) .

- Solubility : Test in polar (e.g., methanol, DMSO) and non-polar solvents to optimize dissolution for assays.

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

- Methodological Answer : The compound serves as a precursor in synthesizing cisatracurium besylate , a neuromuscular blocking agent. Critical steps include:

- Chiral purity verification : Ensure >99% enantiomeric excess via chiral HPLC .

- Coupling efficiency : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to minimize byproducts .

Advanced Research Questions

Q. How can stereochemical discrepancies in this compound impact pharmacological activity, and what methods resolve these?

- Methodological Answer : Incorrect stereochemistry at the 1R,1'R positions may reduce binding affinity to target receptors. To resolve:

- X-ray crystallography : Definitive confirmation of absolute configuration .

- Comparative NMR analysis : Contrast experimental NOESY data with reference spectra to detect deviations .

Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Stress testing : Expose the compound to acidic/basic hydrolysis (pH 1–13), oxidative (H₂O₂), and thermal conditions (40–60°C).

- Analytical monitoring : Use HPLC with UV detection (λ = 280 nm) to quantify degradation products .

- Storage recommendations : Store at –20°C in inert atmospheres to prevent hygroscopic degradation .

Q. How can researchers optimize analytical sensitivity for quantifying trace impurities in this compound batches?

- Methodological Answer : Employ LC-MS/MS with the following parameters:

- Column : C18 reversed-phase (2.1 × 50 mm, 1.7 µm).

- Ionization : Electrospray ionization (ESI) in positive mode.

- Detection limits : Achieve parts-per-billion (ppb) sensitivity by optimizing collision energy and fragmentor voltage .

Q. What computational approaches validate the conformational dynamics of this compound in solution?

- Methodological Answer : Combine molecular dynamics (MD) simulations with experimental

- Force fields : Use AMBER or CHARMM to model intramolecular interactions.

- NMR restraint integration : Apply NOE-derived distance restraints to refine conformational ensembles .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the enantiomeric purity of this compound?

- Methodological Answer :

- Cross-validate assays : Compare results from chiral HPLC, circular dichroism (CD), and optical rotation measurements.

- Reference standards : Use certified enantiopure samples (e.g., CAS 141109-12-8) to calibrate instruments .

- Statistical analysis : Apply ANOVA to assess inter-laboratory variability in purity assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.